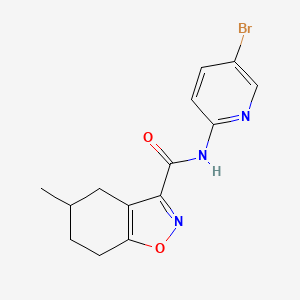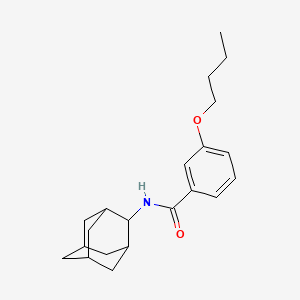
2,2,2-trifluoro-1-(6-iodo-9-methyl-9H-carbazol-3-yl)ethanone
Vue d'ensemble
Description
2,2,2-trifluoro-1-(6-iodo-9-methyl-9H-carbazol-3-yl)ethanone is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a synthetic compound that has been synthesized using various methods and has been found to have several potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 2,2,2-trifluoro-1-(6-iodo-9-methyl-9H-carbazol-3-yl)ethanone involves the inhibition of enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes play a crucial role in the regulation of neurotransmitters in the brain. Inhibition of these enzymes leads to an increase in the levels of neurotransmitters such as acetylcholine and dopamine, which can improve cognitive function and alleviate the symptoms of neurological disorders.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,2,2-trifluoro-1-(6-iodo-9-methyl-9H-carbazol-3-yl)ethanone have been studied extensively in scientific research. It has been found to have a significant impact on the levels of neurotransmitters in the brain, leading to improvements in cognitive function. It has also been found to have antioxidant properties, which can protect against oxidative stress and reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2,2,2-trifluoro-1-(6-iodo-9-methyl-9H-carbazol-3-yl)ethanone for lab experiments is its potent inhibitory activity against various enzymes. This makes it a valuable tool for studying the mechanisms of enzyme inhibition and the development of drugs for the treatment of neurological disorders. However, one of the limitations of this compound is its complex synthesis method, which can make it challenging to produce in large quantities.
Orientations Futures
There are several potential future directions for research involving 2,2,2-trifluoro-1-(6-iodo-9-methyl-9H-carbazol-3-yl)ethanone. One of the most promising areas of research is the development of drugs for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to explore the potential antioxidant and anti-inflammatory properties of this compound and its potential applications in other areas of scientific research.
Conclusion
In conclusion, 2,2,2-trifluoro-1-(6-iodo-9-methyl-9H-carbazol-3-yl)ethanone is a synthetic compound that has several potential applications in scientific research. Its potent inhibitory activity against various enzymes makes it a valuable tool for studying the mechanisms of enzyme inhibition and the development of drugs for the treatment of neurological disorders. Further research is needed to explore its potential applications in other areas of scientific research.
Applications De Recherche Scientifique
2,2,2-trifluoro-1-(6-iodo-9-methyl-9H-carbazol-3-yl)ethanone has several potential applications in scientific research. It has been found to be a potent inhibitor of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. This makes it a potential candidate for the development of drugs for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
2,2,2-trifluoro-1-(6-iodo-9-methylcarbazol-3-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3INO/c1-20-12-4-2-8(14(21)15(16,17)18)6-10(12)11-7-9(19)3-5-13(11)20/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDPGPMLILCSZBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)C(F)(F)F)C3=C1C=CC(=C3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-phenyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazine 1,4-dioxide](/img/structure/B4718663.png)

![(3-isopropoxyphenyl){1-[(6-methyl-2-pyridinyl)methyl]-3-piperidinyl}methanone](/img/structure/B4718676.png)
![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(2,5-dichlorophenyl)thiourea](/img/structure/B4718699.png)
![N-{2-[(2-methylbenzyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide](/img/structure/B4718706.png)
![2-[3-ethoxy-4-(2-phenoxyethoxy)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4718719.png)
![N-(3-acetylphenyl)-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B4718732.png)
![N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2-formylphenoxy)acetamide](/img/structure/B4718748.png)
![1-[(4-methylbenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4718750.png)
![2-cyano-3-(3-ethoxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-N-1-naphthylacrylamide](/img/structure/B4718751.png)
![5-[(2,6-difluorophenoxy)methyl]-N-(3-methoxybenzyl)-N-methyl-3-isoxazolecarboxamide](/img/structure/B4718753.png)

![methyl 6-(1,3-benzodioxol-5-yl)-3-cyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B4718761.png)
